2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine
Overview
Description
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is an organic compound with the molecular formula C6H4ClF3N2O. This compound is characterized by the presence of a chloro group and a trifluoroethoxy group attached to a pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group. The reaction conditions include:
Reagents: 2-chloropyrazine, 2,2,2-trifluoroethanol, base (e.g., potassium carbonate)
Solvent: Anhydrous toluene
Temperature: Reflux (110-120°C)
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80-100°C).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic interactions with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
- 2-Chloro-3-(2,2,2-trifluoroethoxy)benzene
- 2-Chloro-3-(2,2,2-trifluoroethoxy)thiophene
Uniqueness
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of both a chloro group and a trifluoroethoxy group on a pyrazine ring. This combination imparts distinct chemical and physical properties, making it valuable for various research applications. The pyrazine ring structure also contributes to its stability and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGLSXINORLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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